Phalloidin-Fluorescein Conjugate
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Overview
Description
Phalloidin-fluorescein conjugate is a green fluorophore that specifically labels filamentous actin (F-actin). It consists of fluorescein (ex/em max = 492/518 nm) conjugated with phalloidin, a mycotoxin that binds F-actin. This compound is used in fixed and permeabilized tissue sections, cell cultures, or cell-free experiments.
Scientific Research Applications
Visualization and Analysis of Actin Cytoskeleton
Phalloidin-Fluorescein conjugate is extensively used in the visualization of F-actin in various cells. For instance, Kim et al. (2001) demonstrated the use of FITC-conjugated phalloidin to label F-actin in Aglaothamnion oosumiense and Griffithsia japonica, which helped in observing the actin distribution during cell division without the need for wall-digesting enzyme treatment (Kim et al., 2001). Similarly, Li et al. (2011) synthesized a phalloidin-functionalized hyperbranched conjugated polyelectrolyte (HCPE-phalloidin) for effective F-actin imaging in living Hela cells, demonstrating its potential for long-term imaging applications (Li et al., 2011).
Cellular and Molecular Biology Research
This compound plays a significant role in cellular and molecular biology research. Dean (2003) used FITC-conjugated phalloidin to study the interaction of insect blood cells with bacteria, highlighting its utility in understanding cell biology (Dean, 2003). In another example, Thiede and Corwin (2014) explored the permeation of fluorophore-conjugated phalloidin in live hair cells of the inner ear, contributing to the knowledge of cellular uptake and transfer mechanisms (Thiede & Corwin, 2014).
Histological Applications
Fluorochrome-conjugated phalloidin has been utilized in histological studies to delineate cellular structures. For example, Lin et al. (2011) used Alexa-488-conjugated phalloidin in combination with immunofluorescence staining to analyze erectile dysfunction-associated changes in penile tissues (Lin et al., 2011). Nanguneri et al. (2014) demonstrated the application of fluorophore-phalloidin conjugates in single-molecule super-resolution imaging, showcasing its potential for detailed cellular imaging (Nanguneri et al., 2014).
Properties
Molecular Formula |
C56H59N9O16S |
---|---|
Molecular Weight |
1146.2 |
InChI |
InChI=1S/C56H59N9O16S/c1-24-46(70)60-38-19-35-31-7-5-6-8-37(31)63-53(35)82-22-40(54(77)65-21-30(69)16-41(65)51(75)59-24)62-52(76)45(26(3)66)64-47(71)25(2)58-50(74)39(61-49(38)73)20-56(4,80)23-57-48(72)27-9-12-32(36(15-27)55(78)79)44-33-13-10-28(67)17 |
InChI Key |
ZOOOSCCCFUSYBG-UHFFFAOYSA-N |
SMILES |
OC(CC(C(NC(C(NC(C(O)C)C(N1)=O)=O)C)=O)NC(C2NC(C(NC(C(CC(O)C3)N3C(C1CSC4=C(C2)C5=C(C=CC=C5)N4)=O)=O)C)=O)=O)(C)CNC(C6=CC(C(O)=O)=C(C7=C(C=C8)C(OC9=C7C=CC(O)=C9)=CC8=O)C=C6)=O |
Synonyms |
phalloidin-fluorescein conjugate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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